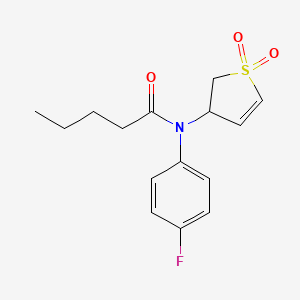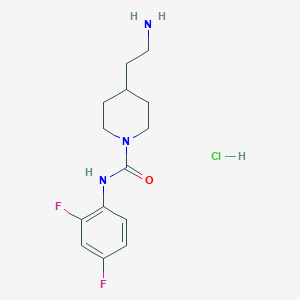
4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride, also known as DF-MPJC, is a chemical compound that has gained attention in the scientific community for its potential applications in biomedical research.
科学的研究の応用
Synthesis and Process Development
Synthesis Approaches : The compound has been synthesized using a combination of amidation, Friedel-Crafts acylation, and hydration. Starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate were used, achieving a reasonable overall yield of 62.4% and confirming the structures of intermediates and the target compound via 1H NMR (Zheng Rui, 2010).
Enantioselective Processes for CGRP Receptor Inhibitors : The compound is identified as a potent calcitonin gene-related peptide (CGRP) receptor antagonist. Research highlights the development of a convergent, stereoselective, and economical synthesis of the hydrochloride salt of this compound, showcasing synthesis on a multikilogram scale. The study also explores different routes for the synthesis of the chiral indazolyl amino ester subunit of the compound (Reginald O. Cann et al., 2012).
Scalable Synthetic Processes : A scalable and facile synthetic process has been established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride, a novel Rho kinase inhibitor under investigation for the treatment of central nervous system disorders. This process, developed from 4-aminopyridine and N,N′-carbonyldiimidazole, boasts a good overall yield and high purity, demonstrating ease in scaling up for production (Daiyan Wei et al., 2016).
Molecular Interaction and Pharmacology
- Molecular Interaction with CB1 Cannabinoid Receptor : The compound, identified as SR141716, is a potent and selective antagonist for the CB1 cannabinoid receptor. The study delves into conformational analysis, pharmacophore models, and 3D-quantitative structure-activity relationship (QSAR) models, illuminating the molecular interaction of the compound with the receptor and proposing how distinct conformers may bind to the receptor, impacting antagonist activity (J. Shim et al., 2002).
特性
IUPAC Name |
4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2N3O.ClH/c15-11-1-2-13(12(16)9-11)18-14(20)19-7-4-10(3-6-17)5-8-19;/h1-2,9-10H,3-8,17H2,(H,18,20);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGHUZBMQABXCCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCN)C(=O)NC2=C(C=C(C=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-aminoethyl)-N-(2,4-difluorophenyl)piperidine-1-carboxamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)
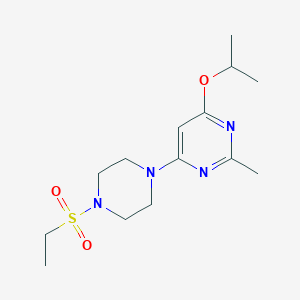
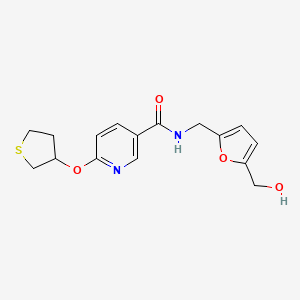
![5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2577980.png)
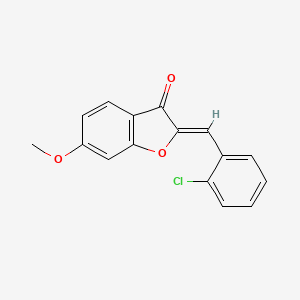
![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)
![2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2577985.png)
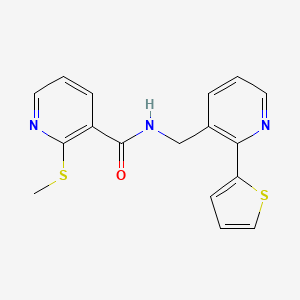

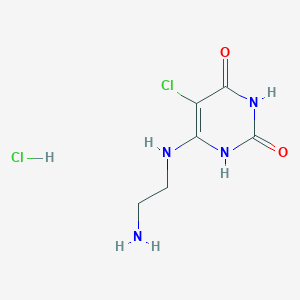

![5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]-2-phenyl-3H-pyrazol-3-ol](/img/structure/B2577992.png)
![N-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2577995.png)
